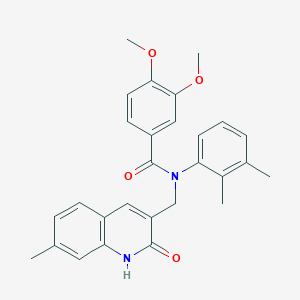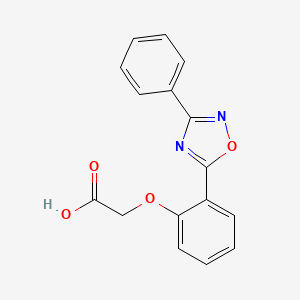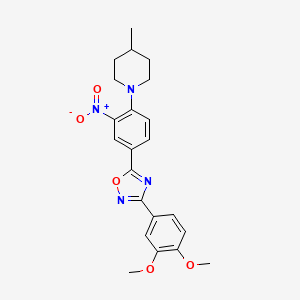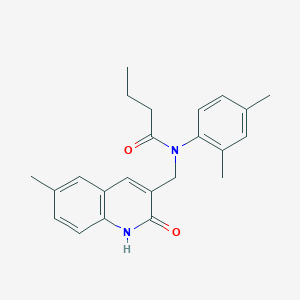
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, commonly known as BBP, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BBP is a white solid that is soluble in organic solvents and has a molecular weight of 461.42 g/mol.
Mechanism of Action
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, BBP has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, BBP has been shown to inhibit histone deacetylase by binding to the zinc ion in the active site of the enzyme and preventing the deacetylation of histone proteins.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and cytotoxicity against cancer cells. However, the specific effects of BBP on human health are not fully understood and require further research.
Advantages and Limitations for Lab Experiments
One advantage of BBP is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the biochemical pathways involved in various diseases and physiological processes. However, the cytotoxicity of BBP against cancer cells may limit its use in certain lab experiments, as it could interfere with cell viability and growth.
Future Directions
There are several potential future directions for research on BBP. One area of interest is the development of BBP-based anticancer drugs, as BBP has demonstrated cytotoxicity against cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of BBP and its effects on human health. Finally, BBP could be used as a building block for the synthesis of novel sulfonamide compounds with potential applications in various fields.
Synthesis Methods
BBP can be synthesized through a multistep process that involves the reaction of benzylamine with 4-bromo-2-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with piperidine-2,6-dione. The final product is obtained through purification using chromatography techniques.
Scientific Research Applications
BBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and acetylcholinesterase. Furthermore, BBP has demonstrated cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.
properties
IUPAC Name |
N-benzyl-4-bromo-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-18-9-11-19(12-10-18)27(25,26)23(15-17-7-3-1-4-8-17)16-20(24)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTGOXFAPSSFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)

